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Compound of Interest

Compound Name: PD-134672

Cat. No.: B15586747 Get Quote

Product Name: PD-134308 (also known as CI-988)

Target: Cholecystokinin 2 Receptor (CCK2R)

For Research Use Only.

Introduction
PD-134308 is a potent, selective, and orally active antagonist of the cholecystokinin 2 receptor

(CCK2R), also known as the gastrin receptor.[1][2] The CCK2R is a G-protein coupled receptor

that, upon activation by its ligands gastrin or cholecystokinin (CCK), can trigger signaling

cascades involved in cell proliferation, survival, and migration. Expression of CCK2R has been

identified in various tumor types, including medullary thyroid carcinoma, small cell lung cancer,

and some gastrointestinal, pancreatic, and ovarian cancers, making it a target of interest in

oncology research.[3][4] PD-134308 serves as a critical tool for investigating the role of the

gastrin/CCK2R signaling axis in promoting tumor cell proliferation and for evaluating the

therapeutic potential of CCK2R antagonism.

Mechanism of Action
PD-134308 exerts its anti-proliferative effects by competitively binding to CCK2R, thereby

blocking the downstream signaling initiated by gastrin or CCK. In cancer cells expressing

CCK2R, ligand binding typically leads to the transactivation of the Epidermal Growth Factor

Receptor (EGFR), which in turn activates downstream pathways like the Mitogen-Activated
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Protein Kinase (MAPK) cascade, involving molecules such as ERK.[1] The activation of these

pathways promotes gene transcription and protein synthesis necessary for cell cycle

progression and proliferation. PD-134308 inhibits these effects, leading to a reduction in tumor

cell growth.[1] Specifically, it has been shown to block CCK-induced ERK phosphorylation,

increases in cytosolic calcium, and EGFR transactivation.[1]
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Caption: PD-134308 blocks Gastrin/CCK binding to CCK2R, inhibiting proliferation.
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Quantitative Data Summary
The following table summarizes the key efficacy parameters of PD-134308 in various

experimental models. This data is essential for dose-response study design and interpretation

of results.

Parameter Value
Cell Line /
Model

Comments Source

IC₅₀ 1.7 nM
Mouse Cortex

CCK2R

Demonstrates

high potency for

the target

receptor.

[1][2]

Kᵢ 4.5 nM
NCI-H727 (Lung

Cancer)

High-affinity

binding to human

cancer cells

expressing

CCK2R.

[1][2]

In Vitro Inhibition 3 µM
NCI-H727 (Lung

Cancer)

Concentration

that inhibits basal

cell growth.

[1][2]

In Vivo Efficacy
10 mg/kg/day

(p.o.)

Colorectal

Cancer

Xenograft

Resulted in a

53% inhibition of

tumor growth

over 20 days.

[1]

Protocols
The following protocols provide detailed methodologies for studying the effects of PD-134308

on tumor cell proliferation.
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1. Cell Culture
Seed CCK2R-expressing cells

in 96-well plates

2. Treatment
Add PD-134308 at various

concentrations +/- ligand (Gastrin)

3. Incubation
Incubate for 24-72 hours
(Time-course dependent)

4. Assay
Perform cell viability or

signaling assay (e.g., MTT, Western Blot)

5. Data Acquisition
Measure absorbance, fluorescence,

or chemiluminescence

6. Analysis
Calculate % inhibition, IC₅₀ values,

and statistical significance

Click to download full resolution via product page

Caption: General experimental workflow for in vitro analysis of PD-134308.

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and

proliferation.
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Materials:

CCK2R-expressing cancer cell line (e.g., NCI-H727)

Complete cell culture medium

PD-134308

Gastrin or CCK peptide (optional, for stimulation)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (Dimethyl sulfoxide)

Microplate reader (570 nm)

Procedure:

Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of

complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell

attachment.

Compound Preparation: Prepare a 2X stock solution of PD-134308 at various concentrations

in serum-free medium. If studying ligand-stimulated proliferation, also prepare a 2X stock of

gastrin/CCK.

Treatment: Remove the medium from the wells. Add 100 µL of the prepared 2X compound

solutions to the respective wells. For controls, add medium only (untreated) or medium with

the vehicle (e.g., DMSO).

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should

be optimized based on the cell line's doubling time.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C,

allowing viable cells to convert MTT into formazan crystals.
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Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each

well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

Measurement: Read the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

viability against the log concentration of PD-134308 to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of ERK
Phosphorylation
This protocol assesses the inhibition of the MAPK/ERK signaling pathway by PD-134308.

Materials:

CCK2R-expressing cancer cell line

6-well cell culture plates

PD-134308

Gastrin or CCK peptide

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)
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Imaging system

Procedure:

Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. To

reduce basal signaling, starve the cells in serum-free medium for 12-24 hours.

Pre-treatment: Treat the starved cells with the desired concentration of PD-134308 (e.g., 1-

10 µM) or vehicle for 1-2 hours.[1]

Stimulation: Stimulate the cells with gastrin or CCK (e.g., 100 nM) for 5-15 minutes. Include

an unstimulated control.

Cell Lysis: Immediately place the plates on ice, wash twice with ice-cold PBS, and add 100-

150 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and

centrifuge at 14,000 x g for 15 minutes at 4°C.

Protein Quantification: Determine the protein concentration of the supernatant using a BCA

assay.

SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), boil in Laemmli

buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane for 1 hour at room temperature in blocking buffer.

Incubate with primary antibody against phospho-ERK (diluted in blocking buffer) overnight

at 4°C.

Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash three times with TBST.

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging

system.
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Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-

probed for total ERK and a loading control like GAPDH.

Analysis: Quantify band intensities using densitometry software. Calculate the ratio of

phospho-ERK to total ERK to determine the effect of PD-134308 on signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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